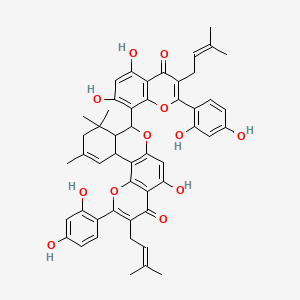

Kuwanon M

Description

Structure

2D Structure

Properties

CAS No. |

85802-38-6 |

|---|---|

Molecular Formula |

C50H48O12 |

Molecular Weight |

840.9 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)-4-oxochromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-enyl)-8,8a,10,12a-tetrahydroisochromeno[3,4-h]chromen-4-one |

InChI |

InChI=1S/C50H48O12/c1-22(2)8-12-29-43(58)39-34(55)19-35(56)41(48(39)62-46(29)28-15-11-26(52)18-33(28)54)49-42-31(16-24(5)21-50(42,6)7)38-37(60-49)20-36(57)40-44(59)30(13-9-23(3)4)45(61-47(38)40)27-14-10-25(51)17-32(27)53/h8-11,14-20,31,42,49,51-57H,12-13,21H2,1-7H3 |

InChI Key |

YWQPZNOGOSHEGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(C(OC3=C2C4=C(C(=C3)O)C(=O)C(=C(O4)C5=C(C=C(C=C5)O)O)CC=C(C)C)C6=C(C=C(C7=C6OC(=C(C7=O)CC=C(C)C)C8=C(C=C(C=C8)O)O)O)O)C(C1)(C)C |

Origin of Product |

United States |

Isolation and Analytical Methodologies for Kuwanon M

Extraction and Purification Procedures from Natural Sources

The process of obtaining Kuwanon M from natural sources, primarily the root bark of Morus alba, involves initial extraction followed by multiple purification steps. A common approach involves extracting the powdered root bark with an ethanol-water mixture under reflux conditions. nih.gov This initial extraction yields a crude extract containing a variety of compounds. nih.gov

Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning using solvents of varying polarities. For instance, a crude extract suspended in water can be successively partitioned with solvents such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. nih.gov The target compound, this compound, is typically found in a specific fraction, such as the ethyl acetate fraction. nih.gov

Further purification of this fraction is achieved through various chromatographic methods. Silica gel column chromatography is a widely used technique, employing solvent gradients (e.g., petroleum ether-EtOAc) to separate compounds based on their differing affinities for the stationary phase. nih.gov Repeated column chromatography using different stationary phases like SiO2, ODS, and Sephadex LH-20 can be employed to achieve higher purity levels of isolated compounds, including various kuwanons. koreamed.orgmdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

Once isolated, the structure and purity of this compound are determined using advanced spectroscopic and chromatographic techniques. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is frequently used to assess the purity of the isolated compound and for quantitative analysis. nih.govcerealsgrains.orgkoreascience.krscielo.br HPLC systems often utilize a UV detector, as many natural compounds, including flavonoids and Diels-Alder adducts, absorb UV light. koreascience.krscielo.brspringermedizin.de The purity of this compound has been reported to be determined by HPLC, showing a purity of 96% in one study. nih.gov

Spectroscopic methods are crucial for elucidating the chemical structure of this compound. These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of ionized molecules. blogspot.com The MS spectrum of this compound has shown a quasi-molecular ion peak at m/z 841.7, which is consistent with the molecular formula C50H48O12. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as COSY, HMQC, HSQC, and HMBC), provides detailed information about the carbon-hydrogen framework and connectivity within the molecule. nih.govblogspot.comacademicjournals.orgresearchgate.net By analyzing the chemical shifts, splitting patterns, and coupling constants of the signals in the NMR spectra, the structure of this compound can be confirmed and compared with previously reported data. nih.gov

Ultraviolet (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can help identify the presence of conjugated systems and aromatic rings. springermedizin.deblogspot.comacademicjournals.org

The combination of these techniques allows for the unambiguous identification and structural characterization of this compound. The spectroscopic data obtained for isolated this compound is typically compared with data reported in the literature to confirm its identity. nih.gov

Research findings often include the yields obtained during extraction and purification, as well as the spectroscopic data that confirms the compound's structure. While specific yield percentages for this compound isolation were not consistently available across the search results, the general procedures highlight the multi-step process required to obtain this compound in a purified form.

Here is an example of how spectroscopic data might be presented for characterization:

| Technique | Observation | Interpretation |

| MS | Quasi-molecular ion peak at m/z 841.7 | Suggests molecular formula C₅₀H₄₈O₁₂. nih.gov |

| ¹H NMR | Characteristic proton signals (δ values, multiplicity, integration) | Indicates types and positions of hydrogen atoms. |

| ¹³C NMR | Characteristic carbon signals (δ values) | Indicates types and positions of carbon atoms. |

| 2D NMR (e.g., HMBC) | Correlations between protons and carbons | Confirms connectivity and structural fragments. |

| HPLC | Single peak at specific retention time | Indicates high purity (e.g., 96%). nih.gov |

| UV-Vis | Absorption maxima (λmax) | Suggests presence of chromophores (e.g., aromatic rings). |

Chemical Synthesis Strategies for Kuwanon M and Analogs

Total Synthesis Approaches for Mulberry Diels-Alder Type Adducts

Total synthesis aims to construct the complete natural product molecule from simpler, commercially available precursors. For MDAAs, this often involves the formation of the characteristic cyclohexene (B86901) ring system through a Diels-Alder cycloaddition or a related process.

Racemic Total Syntheses

Racemic total syntheses yield a mixture of enantiomers (mirror-image molecules) of the target compound. While not providing enantiopure products directly, racemic routes are valuable for establishing synthetic methodologies and confirming structural assignments. Some racemic syntheses of MDAAs have been reported, often employing thermal or Lewis acid-catalyzed Diels-Alder reactions to construct the core scaffold. For instance, racemic kuwanon G and H have been synthesized through a convergent route involving intermolecular [4+2]-cycloaddition. acs.orgacs.orgresearchgate.net The synthesis of (±)-kuwanol E and a heptamethyl ether derivative of (±)-kuwanon Y has also been achieved using a Lewis acid-mediated biomimetic intermolecular Diels-Alder cycloaddition. researchgate.netresearchgate.net

Enantioselective Total Syntheses of Related Kuwanons

Enantioselective total syntheses are designed to produce a single enantiomer of the target molecule, which is often crucial for biological activity. Given that naturally occurring MDAAs are typically optically active, enantioselective routes are particularly relevant. Significant progress has been made in the enantioselective synthesis of related kuwanons, often leveraging asymmetric Diels-Alder cycloadditions. nih.govacs.orgpku.edu.cnscispace.comnih.gov For example, the first enantioselective total syntheses of (-)-kuwanon I, (+)-kuwanon J, (-)-brosimone A, and (-)-brosimone B were accomplished using a biosynthesis-inspired asymmetric Diels-Alder cycloaddition mediated by a chiral ligand/boron Lewis acid. nih.govscispace.commdpi.comresearchgate.netdntb.gov.ua Similarly, enantioselective total syntheses of (-)-kuwanon X, (+)-kuwanon Y, and (+)-kuwanol A have been reported using asymmetric Diels-Alder cycloaddition promoted by chiral VANOL or VAPOL/boron Lewis acid catalysts. researchgate.netacs.orgpku.edu.cnnih.gov These approaches highlight the importance of chiral catalysis in controlling the stereochemistry of the key cycloaddition step.

Biomimetic Synthesis Principles Applied to MDAAs

Biomimetic synthesis aims to mimic proposed biosynthetic pathways in the laboratory. For MDAAs, the prevalent biosynthetic hypothesis involves a Diels-Alder cycloaddition between a chalcone (B49325) and a dehydroprenylphenol catalyzed by a putative Diels-Alderase enzyme. nih.govresearchgate.netmdpi.comnih.govbeilstein-journals.orgnih.gov Biomimetic synthetic strategies for MDAAs often involve the thermal or catalyzed [4+2] cycloaddition of appropriately substituted chalcones and dehydroprenylphenol derivatives. mdpi.comacs.orgrsc.orgscispace.com This approach has been successfully applied to the synthesis of various MDAAs, including kuwanons G and H. acs.orgacs.orgresearchgate.netfigshare.comacs.orgnih.gov The success of biomimetic routes further supports the proposed biosynthetic pathway involving a Diels-Alder reaction.

Chemo-Enzymatic Synthesis Development for Related Kuwanons

Chemo-enzymatic synthesis combines chemical transformations with enzymatic reactions. This approach can be particularly powerful for achieving high stereo- and regioselectivity under mild conditions. The identification and application of Diels-Alderase enzymes from Morus alba have opened new avenues for the chemo-enzymatic synthesis of MDAAs. mdpi.comnih.govbeilstein-journals.org These enzymes can catalyze the key Diels-Alder cycloaddition step with high efficiency and selectivity, mirroring the natural process. Chemo-enzymatic total syntheses of compounds like chalcomoracin (B1204337) and kuwanon J have been achieved using such enzymes, demonstrating improved selectivity compared to purely chemical methods. mdpi.comnih.govbeilstein-journals.org This highlights the potential of biocatalysis in accessing complex MDAA structures with control over stereochemistry.

Key Methodologies in Diels-Alder Cycloaddition for MDAA Construction

The Diels-Alder reaction is a cornerstone methodology in the synthesis of MDAAs, serving as the key step to construct the cyclohexene core. Various strategies and conditions have been employed to optimize this cycloaddition for the synthesis of these complex molecules. acs.orgnih.govacs.orgpku.edu.cnnih.govrsc.org

Lewis Acid-Mediated Cycloadditions

Lewis acids are commonly used catalysts in Diels-Alder reactions to activate the dienophile and/or diene, thereby accelerating the reaction rate and influencing stereo- and regioselectivity. researchgate.netnih.govrsc.orgd-nb.info In the context of MDAA synthesis, Lewis acid-mediated Diels-Alder cycloadditions have been successfully applied to construct the cyclohexene core. researchgate.netresearchgate.netnih.gov Chiral Lewis acids, often formed by coordinating a metal salt with a chiral ligand, are particularly important for achieving enantioselectivity in asymmetric Diels-Alder reactions, as demonstrated in the synthesis of several kuwanons. nih.govacs.orgpku.edu.cnscispace.comnih.govmdpi.comresearchgate.netdntb.gov.uascispace.com The choice of Lewis acid and chiral ligand is crucial for controlling the outcome of the cycloaddition, including the endo/exo selectivity and enantiomeric excess. researchgate.netacs.orgscispace.comd-nb.info

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Kuwanon M | 11910794 |

| Kuwanon I | 6436055 |

| Kuwanon J | 6436056 |

| Brosimone A | 10165803 |

| Brosimone B | 10165804 |

| Kuwanon X | 15978683 |

| Kuwanon Y | 11910793 |

| Kuwanol A | 131749764 |

| Kuwanon G | 6436053 |

| Kuwanon H | 6436054 |

| Chalcomoracin | 6436050 |

| Kuwanol E | 10165802 |

| Artonin I | 11910785 |

| Dideoxyartonin I | 15978681 |

| Guangsangon E | 15978682 |

| 18''-O-methyl chalcomoracin | (Not readily available) |

| Morachalcone A | 10165805 |

| Isoflavone | 5280342 |

| Genistein | 5280344 |

| (R)-dihydrodaidzein | 131730100 |

| (R)-dihydrogenistein | 131730101 |

| Mongolicin F | 11910788 |

| Mulberrofuran J | 11910790 |

| Albafuran C | 131749763 |

| Guangsangon J | 15978684 |

| Kuwanon V | 11910797 |

| Dorsterone | 10440669 |

| Kuwanon C | 6436051 |

Asymmetric Catalysis in Diels-Alder Reactions

Asymmetric Diels-Alder reactions are crucial for synthesizing chiral natural products like many mulberry Diels-Alder-type adducts (MDAAs) in enantiomerically pure forms. This approach allows for the stereoselective construction of the cyclohexene core, which is a defining feature of these compounds.

Research has demonstrated the effectiveness of chiral Lewis acid catalysts in promoting asymmetric Diels-Alder cycloadditions involving 2'-hydroxychalcones as dienophiles and various dienes. For instance, chiral boron complexes, often derived from ligands like VANOL or VAPOL, have been successfully employed to achieve high yields and excellent diastereo- and enantioselectivities in the synthesis of cyclohexene skeletons relevant to MDAAs pku.edu.cnacs.orgresearchgate.net. This methodology has been applied to the enantioselective total synthesis of several related natural products, including (-)-kuwanon I and (+)-kuwanon J, which share structural features with this compound pku.edu.cnacs.orgnih.govresearchgate.netacs.org.

The use of chiral VANOL or VAPOL/boron Lewis acids in asymmetric Diels-Alder cycloadditions has been shown to influence the stereochemical outcome, leading to specific enantiomers. In the context of related prenylflavonoid Diels-Alder natural products, this approach has even demonstrated high exo selectivity, which was previously uncommon in total syntheses of such compounds researchgate.net.

Another strategy involves stereodivergent reactions of racemic mixtures, where asymmetric [4+2] cycloaddition catalyzed by complexes like boron-BINOL has been used to obtain enantioenriched flavonoid derivatives, such as (+)-sanggenon C and (-)-sanggenon O nih.govscispace.com. While direct examples for this compound using this specific method were not found, these studies highlight the broader applicability of asymmetric catalysis in accessing chiral flavonoid Diels-Alder adducts.

The development of efficient asymmetric Diels-Alder reactions is vital for accessing the desired stereoisomers of complex prenylated flavonoids, providing a controlled route compared to traditional racemic approaches.

Strategies for Dehydroprenylflavone Diene Synthesis

The synthesis of the dehydroprenylflavone diene component is a critical step in the total synthesis of this compound and other MDAAs that are formed via a Diels-Alder reaction between a chalcone and a dehydroprenylflavone diene. These dienes are often unstable, making their synthesis challenging.

Various strategies have been developed for the synthesis of these specialized dienes. One approach involves a sequence of reactions starting from protected acetophenones and benzaldehydes, including Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization to yield a flavone (B191248) nih.gov. Further modifications, such as regioselective iodination and Suzuki-Miyaura coupling with a suitable stannane, can then be employed to introduce the dehydroprenyl diene moiety onto the flavone scaffold mdpi.comresearchgate.net.

Another strategy highlighted in the synthesis of kuwanons G and H, which possess unique dehydroprenylflavonoid dienes, involves a convergent route utilizing the Baker-Venkataraman rearrangement, alkylation of a β-diketone, intramolecular cyclization, and Suzuki-Miyaura coupling to construct the unstable diene subunit researchgate.netresearchgate.net. The Baker-Venkataraman rearrangement is a known method for synthesizing intermediates for flavone synthesis mdpi.cominnovareacademics.in.

The preparation of the diene component can also involve transformations of prenylated precursors. For example, a sequence involving a Schenck ene reaction/reduction followed by a dehydration reaction has been used to obtain a chalcone diene mdpi.com.

These synthetic strategies underscore the need for specific methodologies to construct the reactive and often labile dehydroprenylflavone dienes required for Diels-Alder cycloadditions in the synthesis of this compound and related natural products.

In Vitro Pharmacological Activities and Underlying Mechanisms of Kuwanon M

Antineoplastic Mechanisms in Cancer Cell Lines

Kuwanon M exerts its antineoplastic effects through the induction of distinct cell death pathways in cancer cells. Studies in lung cancer cell lines have shown that KWM treatment leads to characteristic signs of apoptosis, including chromatin condensation, phosphatidylserine (B164497) exposure, and caspase cleavage. mdpi.comnih.govnih.gov Simultaneously, features of paraptosis, such as cytoplasmic vacuolation, have also been observed. mdpi.comnih.govnih.gov

Induction of Apoptosis via Mitochondrial Pathway

The apoptosis induced by this compound in cancer cells primarily occurs through the intrinsic, mitochondria-mediated pathway. mdpi.comnih.govnih.gov This pathway is characterized by a series of events involving mitochondrial dysfunction and the activation of caspases. mdpi.comnih.govnih.govfrontiersin.org

A key event in the mitochondrial apoptotic pathway is the loss of mitochondrial membrane potential (MMP). mdpi.comnih.govnih.govmdpi.com Studies using JC-1 staining and flow cytometry have shown that treatment with this compound leads to a significant decrease in MMP in lung cancer cells. mdpi.comnih.gov This depolarization of the mitochondrial membrane is considered an early step in triggering the apoptotic cascade. mdpi.comnih.gov

| Cell Line | Treatment (this compound) | Observation (JC-1 Staining) | Indication |

|---|---|---|---|

| A549 | Control | High red to green fluorescence ratio | High MMP |

| A549 | Treated | Decreased red to green fluorescence ratio | Decreased MMP |

| NCI-H292 | Control | High red to green fluorescence ratio | High MMP |

| NCI-H292 | Treated | Decreased red to green fluorescence ratio | Decreased MMP |

Following the loss of MMP, cytochrome c is released from the intermembrane space of the mitochondria into the cytoplasm. mdpi.comnih.govresearchgate.netembopress.org This translocation of cytochrome c is a crucial step in forming the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. mdpi.comnih.govfrontiersin.org Activated caspase-9 then cleaves and activates executioner caspases, including caspase-3, which are responsible for the dismantling of the cell. mdpi.comnih.govfrontiersin.orgnih.gov Research indicates that this compound treatment induces the release of cytochrome c into the cytoplasm and the subsequent cleavage of caspase-9 and caspase-3 in lung cancer cells. mdpi.comnih.gov

The Bcl-2 protein family plays a critical role in regulating the mitochondrial apoptotic pathway by controlling mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. nih.govfrontiersin.orgfrontiersin.orgbcl2.co This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). nih.govfrontiersin.orgfrontiersin.orgbcl2.co The balance between these proteins determines the cell's susceptibility to apoptosis. frontiersin.orgfrontiersin.orgmedsci.org Studies have shown that this compound treatment leads to a dysregulation of the Bax/Bcl-2 ratio, characterized by an increased level of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL in lung cancer cells. mdpi.comnih.govresearchgate.net This shift favors MOMP and the subsequent release of pro-apoptotic factors. nih.govfrontiersin.org

| Cell Line | Treatment (this compound) | Bax Protein Level | Bcl-2 Protein Level | Bcl-xL Protein Level | Indication |

|---|---|---|---|---|---|

| A549 | Treated (24 h) | Increased | Decreased | Decreased | Pro-apoptotic shift |

| NCI-H292 | Treated (24 h) | Increased | Decreased | Decreased | Pro-apoptotic shift |

Cytochrome c Release and Caspase Activation

Mechanisms of Paraptosis Induction

In addition to apoptosis, this compound has been shown to simultaneously induce paraptosis in cancer cells. mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov Paraptosis is a non-apoptotic form of programmed cell death characterized by distinct morphological features and a mechanism that is generally insensitive to caspase inhibitors. mdpi.comresearchgate.netnih.govmdpi.com

A hallmark morphological feature of paraptosis is the extensive cytoplasmic vacuolation. mdpi.comnih.govnih.govresearchgate.netnih.govmdpi.comdntb.gov.ua These vacuoles are typically derived from the swelling and dilatation of the endoplasmic reticulum (ER) and/or mitochondria. mdpi.comresearchgate.netnih.govmdpi.com Observations in lung cancer cells treated with this compound have revealed the accumulation of these cytoplasmic vacuoles, indicating the induction of paraptosis. mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua Research suggests that this compound-induced paraptosis is associated with the upregulation of ER stress-related proteins. mdpi.comnih.govnih.govdntb.gov.ua

| Cell Line | Treatment (this compound) | Observation | Indication |

|---|---|---|---|

| A549 | Treated | Accumulation of cytoplasmic vacuoles | Paraptosis induction |

| NCI-H292 | Treated | Accumulation of cytoplasmic vacuoles | Paraptosis induction |

Down-regulation of Alix

Studies investigating the effects of this compound on human lung cancer cells, specifically A549 and NCI-H292 cell lines, have demonstrated that KWM treatment leads to the down-regulation of Alix (apoptosis-linked gene 2-interacting protein 1). nih.govnih.govuni-regensburg.demdpi.comresearchgate.netdntb.gov.uaresearchgate.net This down-regulation of Alix is observed simultaneously with the induction of cytoplasmic vacuolation, a characteristic feature of paraptosis, a distinct form of regulated cell death. nih.govnih.govuni-regensburg.demdpi.comresearchgate.netdntb.gov.uaresearchgate.net Alix is a multifunctional protein involved in various cellular processes, including cell death regulation and vesicle trafficking, and its down-regulation has been specifically associated with the inhibition of paraptosis. uni-regensburg.de The observed decrease in Alix levels suggests its involvement in the paraptotic process triggered by this compound in these cancer cell lines.

Modulation of Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce endoplasmic reticulum (ER) stress in cancer cells. nih.govnih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgnih.govresearchgate.netresearchgate.net This induction of ER stress is considered a key mechanistic event contributing to the cytotoxic effects of KWM, including the induction of both apoptosis and paraptosis in lung cancer cells. nih.govnih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.net The accumulation of unfolded or misfolded proteins in the ER lumen triggers ER stress, which in turn activates signaling pathways aimed at restoring ER homeostasis or initiating programmed cell death if the stress is severe or prolonged.

Activation of Unfolded Protein Response (UPR) Pathways

The induction of ER stress by this compound is intrinsically linked to the activation of the unfolded protein response (UPR) pathways. nih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.netlarvol.com Research indicates that KWM treatment enhances the expression levels of key UPR components. For instance, the levels of GRP78, an ER chaperone protein whose expression is upregulated during ER stress, are increased upon KWM exposure. nih.gov Furthermore, this compound treatment dose-dependently enhances the expression of phosphorylated PERK (p-PERK), IRE1α, and ATF6, which are three major ER transmembrane sensors that initiate UPR signaling. nih.govnih.gov The activation of these UPR pathways is critical for the this compound-induced apoptosis and paraptosis observed in lung cancer cells. nih.govnih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.netlarvol.com

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK and ERK)

Mitogen-activated protein kinase (MAPK) pathways, particularly the JNK and ERK subfamilies, are involved in the cellular response to this compound treatment. Studies have shown that KWM treatment increases the phosphorylation levels of both JNK (p-JNK) and ERK1/2 (p-ERK1/2) in lung cancer cells. nih.govnih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net Activation of MAPK pathways is often associated with various cellular processes, including cell death. frontiersin.orgcreativebiolabs.net The functional significance of JNK and ERK1/2 activation in the context of this compound's effects has been investigated using specific inhibitors. Pre-treatment of cells with JNK and ERK inhibitors, such as SP600125 and U0126, respectively, was found to block this compound-induced cytoplasmic vacuolization almost completely and partially reduce cell death. nih.gov This suggests that the activation of both JNK and ERK pathways plays a role in the paraptosis and cell death induced by this compound.

Effects on Cell Proliferation and Migration

This compound has demonstrated inhibitory effects on the proliferation and migration of cancer cells in vitro. In human lung cancer cell lines A549 and NCI-H292, KWM treatment suppressed cell viability in a dose- and time-dependent manner. nih.govnih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.net The half-maximal inhibitory concentration (IC50) values for this compound treatment for 72 hours were determined in these cell lines. nih.gov Additionally, KWM treatment inhibited the migration of these lung cancer cells, as evidenced by wound healing assays. nih.govnih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.net

Table 1: IC50 Values of this compound on Lung Cancer Cell Proliferation (72h treatment)

| Cell Line | IC50 (µM) |

| A549 | 11.79 |

| NCI-H292 | 8.98 |

*Data derived from in vitro cell viability assays. nih.gov

Antiviral Mechanisms (In Silico Investigations)

In silico investigations have explored the potential antiviral mechanisms of Kuwanon compounds, including this compound. These computational studies aim to predict the interactions of these compounds with viral targets and pathways. researchgate.netresearchgate.nettmrjournals.comtmrjournals.com In silico screening is recognized as an effective technique for identifying potential antiviral drug candidates. tmrjournals.com

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

Several in silico studies have focused on the potential of natural compounds to inhibit viral proteases, which are essential for viral replication. The main protease (Mpro), also known as 3CLpro, of SARS-CoV-2 is a key target for antiviral drug development due to its critical role in processing viral polyproteins. nih.govnih.gov An in silico study specifically investigated this compound's potential as an inhibitor of the SARS-CoV-2 main protease. researchgate.netresearchgate.net Molecular docking simulations predicted that this compound could bind to the main protease of SARS-CoV-2. researchgate.netresearchgate.net The study reported binding energy values for the interaction between this compound and the SARS-CoV-2 main protease. researchgate.netresearchgate.net

Table 2: In Silico Binding Energy of this compound with SARS-CoV-2 Targets

| Target | Binding Energy (kcal/mol) |

| SARS-CoV-2 Main Protease | -149.952 |

| ACE-2 Receptor | -165.349 |

*Data derived from molecular docking simulations. researchgate.netresearchgate.net

These in silico findings suggest that this compound may exert antiviral effects by potentially inhibiting key viral enzymes like the SARS-CoV-2 main protease, although further in vitro and in vivo studies are necessary to validate these predictions. researchgate.nettmrjournals.com

Interactions with Host Cell Receptors (e.g., ACE-2)

While research has explored the potential interactions of various natural compounds with host cell receptors, specific information regarding the direct interaction of this compound with host cell receptors such as ACE-2 was not found in the consulted literature.

Anti-inflammatory Mechanisms (from related Kuwanons and general MDAAs)

Studies on related Kuwanons and general Morus-derived active compounds (MDAAs) have shed light on potential anti-inflammatory mechanisms, which may involve the modulation of key enzymatic and signaling pathways.

The anti-inflammatory effects of some related Kuwanons have been linked to the modulation of cyclooxygenase (COX) enzymes. For instance, Kuwanon T and Sanggenon A, isolated from Morus alba, were shown to inhibit the expression of COX-2 in lipopolysaccharide (LPS)-induced BV2 and RAW264.7 cells. lipidmaps.org General mechanisms of anti-inflammatory action by flavonoids often include the inhibition of eicosanoid-generating enzymes, such as cyclooxygenases, leading to a reduction in prostanoid concentrations. wikipedia.org

Related Kuwanons and MDAAs have demonstrated the ability to regulate crucial inflammatory signaling pathways, including NF-κB and the HO-1/Nrf2 axis. Kuwanon T and Sanggenon A exerted anti-inflammatory effects by inactivating the NF-κB signaling pathway. lipidmaps.org These compounds also induced the expression of heme oxygenase (HO)-1 through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). lipidmaps.org The anti-inflammatory effects of Kuwanon T and Sanggenon A were found to be regulated by HO-1 expression. lipidmaps.org Similarly, Kuwanon C has been reported to inhibit NF-κB activation and induce HO-1 expression. uni.lu The interplay between Nrf2 and NF-κB pathways is a recognized mechanism in regulating oxidative stress and inflammation, where Nrf2 activation can suppress NF-κB activity and vice versa. HO-1, a downstream target of Nrf2, can inhibit NF-κB transcription.

Modulation of Cyclooxygenase (COX) Enzymes

Other Investigated Biological Activities (mechanistic focus from related MDAAs)

Beyond anti-inflammatory effects, related MDAAs, including several Kuwanons, have been investigated for other biological activities, particularly focusing on enzyme inhibition relevant to metabolic disorders.

Several Kuwanons and other compounds from Morus species have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme considered a target for type 2 diabetes and obesity. Studies have identified various Kuwanons, such as Kuwanon G, Kuwanon C, Kuwanon L, Sanggenon G, Sanggenon C, Kuwanon J, Kuwanon R, and Kuwanon V, as PTP1B inhibitors.

Mechanistic studies, including enzyme kinetics and molecular docking, have revealed different modes of inhibition. Kuwanon G, mulberrofuran G, and albanol B showed mixed-type inhibition against PTP1B, suggesting binding to both the active site and an additional binding site on the enzyme. Kuwanon C and oxyresveratrol (B150227) appeared to be non-competitive inhibitors of PTP1B, interacting with residues at the allosteric site. Kuwanon G was found to directly bind the catalytic site or interrupt substrate binding as a mixed-type inhibitor. Molecular docking studies have further supported these findings, illustrating interactions with specific amino acid residues at catalytic and allosteric sites.

Data on the PTP1B inhibitory activity of some related compounds:

| Compound | IC50 (µM) | Inhibition Type | Binding Site(s) | Reference |

|---|---|---|---|---|

| Kuwanon G | 2.26 - 13.8 | Mixed-type | Catalytic and Allosteric | |

| Kuwanon C | - | Non-competitive | Allosteric | |

| Kuwanon L | 16.9 ± 1.1 | Mixed-type | Not specified | |

| Sanggenon G | 1.6 ± 0.3 | Mixed-type | Not specified | |

| Sanggenon C | 2.6 ± 0.5 | Mixed-type | Not specified | |

| Mulberrofuran G | 0.57 ± 0.04 | Mixed-type | Catalytic and Allosteric | |

| Albanol B | 0.80 ± 0.02 | Mixed-type | Catalytic and Allosteric | |

| Morusalfuran B | 8.92 | Mixed-type | Catalytic and/or Allosteric | |

| Morusalfuran C | 7.26 | Mixed-type | Catalytic and/or Allosteric |

Inhibition of alpha-glucosidase, a key enzyme in carbohydrate digestion, is another investigated biological activity of MDAAs, including certain Kuwanons. This inhibition can help manage postprandial blood glucose levels and is a strategy for managing type 2 diabetes.

Kuwanon G and Sanggenone D have been shown to inhibit alpha-glucosidase activity. Mechanistic studies indicate that Kuwanon G exhibits competitive inhibition, while Sanggenone D shows non-competition/anti-competition mixed inhibition. The interaction between these compounds and alpha-glucosidase involves binding to amino acid residues at the active site, with hydrophobic forces and hydrogen bonds being the primary driving forces for the interaction. Other Morus derived compounds have also demonstrated alpha-glucosidase inhibitory activity with varying IC50 values and inhibition types.

Data on the alpha-glucosidase inhibitory activity of some related compounds:

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Kuwanon G | 38.3 | Competitive | |

| Sanggenone D | 45.1 | Non-competition/Anti-competition mixed | |

| Moracin M | 10.22 | Mixed-type | |

| Oxyresveratrol | 1.14 | Mixed-type | |

| Norartocarpetin | 19.90 | Mixed-type | |

| Dihydromorin | 3.32 | Mixed-type | |

| Mulberrofuran G | 1.20 | Mixed-type |

This compound is a prenylated flavonoid found in the root bark of Morus alba L., commonly known as mulberry cjnmcpu.com. Research has explored its various biological activities, including its potential interactions with the Renin-Angiotensin System (RAS) researchgate.netresearchgate.netnih.govmdpi.com. The RAS is a crucial hormonal system that regulates blood pressure, fluid, and electrolyte balance, and its dysregulation is implicated in hypertension and cardiovascular diseases haematologica.orguece.br. Key components of the RAS include renin, angiotensinogen, angiotensin I (Ang I), angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and angiotensin II receptors (AT1 and AT2) haematologica.orguece.br.

5.4.3. Modulation of the Renin-Angiotensin System (RAS)

In vitro studies have investigated the effects of this compound and related kuwanons on components of the RAS, particularly focusing on the inhibition of Angiotensin-Converting Enzyme (ACE). ACE is responsible for converting Ang I to the potent vasoconstrictor Ang II, making it a significant target for antihypertensive drugs haematologica.orguece.br.

Research on phenolic compounds isolated from Morus nigra root bark, including kuwanons, demonstrated their in vitro ACE inhibitory activity coms.events. While this compound was not explicitly listed among the seven isolated compounds in one study, related kuwanons such as kuwanon E and kuwanon U were investigated coms.events. This study found that different kuwanons exhibited varying degrees of ACE inhibition. For instance, one compound (identified as compound 4, which is albanol A) showed complete ACE inhibition at 65 µM, while kuwanon E (compound 3) and kuwanon U (compound 2) showed 90% and 50% inhibition at higher concentrations (85 µM and 83 µM, respectively) coms.events. The IC50 values for some compounds were also determined, indicating the concentration required for 50% enzyme inhibition coms.events. For example, kuwanon E had an IC50 of 43 µM coms.events. Structure-activity relationship analysis in this study suggested that the presence of a 4′-OH group on the B ring is important for significant ACE inhibition by geranylflavanone kuwanons coms.events.

Another study focusing on a kuwanon-rich fraction from mulberry root bark investigated its modulatory effects on the RAS researchgate.netnih.govmdpi.com. This research highlighted that the ethyl acetate (B1210297) fraction, rich in prenylated flavonoids like kuwanon G and H, exhibited superior ACE inhibitory activity in vitro researchgate.netnih.govmdpi.com. While this study primarily focused on kuwanon G and H as the dominant bioactive compounds responsible for the observed ACE inhibitory effects, it underscores the potential of kuwanons as modulators of this key enzyme in the RAS researchgate.netnih.govmdpi.com. The study compared the ACE inhibitory effects of single compounds at a concentration of 10 μg/mL, showing that kuwanon G and H exhibited inhibitory effects ranging from 8% to 19% mdpi.com. Further analysis indicated a concentration-dependent inhibition by kuwanon G and H, with kuwanon H showing a 2.2-fold higher effect than kuwanon G at 100 μg/mL mdpi.com. This research suggests that the position and number of prenyl groups on the kuwanon structure may influence their ACE inhibitory activity nih.gov.

While direct in vitro data specifically on this compound's isolated effect on ACE or other RAS components like renin or angiotensin II receptors are not extensively detailed in the provided search results, the findings on related kuwanons from Morus species suggest a potential for this compound to also influence the RAS, likely through ACE inhibition, given the structural similarities within the kuwanon class of flavonoids. Further targeted in vitro studies are needed to fully elucidate the specific effects and underlying mechanisms of this compound on the various components of the RAS.

ACE Inhibitory Activity of Selected Kuwanons

| Compound | Concentration (µM) | % ACE Inhibition | IC50 (µM) |

| Kuwanon E | 85 | 90 | 43 |

| Kuwanon U | 83 | 50 | - |

| Compound 4* | 65 | 100 | 45 |

*Compound 4 was identified as albanol A. coms.events

ACE Inhibition by Kuwanon G and H at 10 µg/mL

| Compound | Concentration (µg/mL) | % ACE Inhibition |

| Kuwanon G | 10 | 8-19 |

| Kuwanon H | 10 | 8-19 |

*Range of inhibition observed. mdpi.com

ACE Inhibition by Kuwanon G and H at 100 µg/mL

| Compound | Concentration (µg/mL) | Relative ACE Inhibition |

| Kuwanon G | 100 | 1x |

| Kuwanon H | 100 | 2.2x |

*Relative to Kuwanon G at the same concentration. mdpi.com

Molecular Targets and Systems Biology of Kuwanon M

Identification of Direct Molecular Targets through Mechanistic Studies

Mechanistic studies aim to pinpoint the specific molecules with which Kuwanon M directly interacts to exert its biological effects. While direct binding studies for this compound specifically are less extensively documented in the provided search results compared to other kuwanons like Kuwanon C or Kuwanon G, the principles of identifying direct targets often involve techniques such as competitive binding assays, enzyme inhibition studies, and cellular thermal shift assays (CETSA).

For instance, studies on Kuwanon C have utilized biolayer interferometry (BLI) to explore its molecular binding targets, demonstrating binding to both the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the ACE2 receptor. mdpi.com This type of direct binding analysis helps to confirm physical interaction between the compound and a potential target protein. Kuwanon C was found to inhibit the interaction between the spike S1 RBD and the ACE2 receptor with equilibrium dissociation constants (KD) of 5.03 × 10−4 M and 8.11 × 10−4 M, respectively. mdpi.com

Studies on Kuwanon G have investigated its interaction with tyrosinase, revealing competitive inhibition and favorable binding energies with residues in the enzyme's active sites. nih.govmdpi.com These findings, while pertaining to other kuwanons, illustrate the types of mechanistic studies employed to identify direct molecular targets.

In the context of this compound, research has indicated its ability to induce endoplasmic reticulum (ER) stress in lung cancer cells. nih.gov This suggests that components of the ER stress response pathways could be potential direct or indirect targets of KWM. The upregulation of ER stress-related proteins and activation of unfolded protein response (UPR) pathways observed upon KWM treatment point towards a direct or upstream interaction influencing these cellular processes. nih.gov

Network Pharmacology Analysis of Morus Constituents and Their Interactions with Disease Targets

Network pharmacology is an integrative approach used to understand the complex interactions between multiple components of traditional medicines, like those from Morus alba, and various disease targets within biological networks. mdpi.com This approach shifts the focus from a "one-target, one-drug" paradigm to a "network-target, multiple-component-therapeutics" mode. mdpi.com

Studies utilizing network pharmacology on Morus alba constituents, including various kuwanons, have identified potential therapeutic targets and signaling pathways related to conditions such as diabetic encephalopathy and gout. nih.govresearchgate.net These analyses typically involve identifying active compounds in Morus species, predicting their potential targets using databases, and then constructing compound-target and protein-protein interaction (PPI) networks. mdpi.comresearchgate.net

For example, a network pharmacology study on Morus alba leaves in the context of diabetic encephalopathy identified core targets such as AKT1, TNF, SRC, EGFR, and ESR1 as being linked to the condition. nih.govresearchgate.net While this study specifically focused on Kuwanon G and its metabolites, it highlights the capability of network pharmacology to reveal key proteins and pathways influenced by Morus constituents. nih.govresearchgate.net

Another network pharmacology study on Morus alba leaves related to gout identified AKT1 as a hub target and the RAS signaling pathway as a hub signaling pathway. researchgate.net These studies demonstrate how network pharmacology can provide a systems-level view of how multiple compounds from Morus species, potentially including this compound, interact with a network of targets to exert therapeutic effects.

Computational Modeling and Molecular Docking Studies for Ligand-Protein Interactions

Computational modeling, particularly molecular docking, is a widely used technique to predict the binding affinities and interaction modes between a ligand (like this compound) and a target protein. researchgate.netnih.govresearchgate.net This in silico approach provides insights into the potential targets of a compound and the nature of the interactions at the atomic level.

Molecular docking studies have been conducted for various kuwanons to explore their interactions with different protein targets. For instance, docking simulations have been used to assess the binding of kuwanon derivatives to COX-2, revealing interactions with residues at the active site gate. mdpi.com Studies on the antiviral potential of kuwanon analogues against the H9N2 influenza virus have also employed molecular docking to evaluate binding affinities and structural interactions with targets like IFNB1 and IL-6. tmrjournals.comresearchgate.net

While specific molecular docking data for this compound across a wide range of targets is not extensively detailed in the provided snippets, the methodology applied to other kuwanons is directly relevant. These studies typically involve preparing the 3D structures of both the ligand and the protein target, defining the binding site, and using docking software to predict the optimal binding poses and calculate binding energies. mdpi.commdpi.comiiarjournals.org

Analysis of Binding Affinities and Interaction Models (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking, Salt Bridges)

Molecular docking and subsequent interaction analysis provide detailed information about the forces that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, π-stacking, and salt bridges. tmrjournals.combiorxiv.orgnih.gov

Studies on other kuwanons illustrate the significance of these interactions. For example, molecular docking of Kuwanon G and Mulberrofuran G with tyrosinase revealed hydrogen bonds with specific residues and peroxide ions, as well as multiple hydrophobic interactions with enzyme residues. nih.govsemanticscholar.org The methyl cyclohexene (B86901) moiety of Kuwanon G and Mulberrofuran G was found to form multiple hydrophobic interactions, which were suggested to be crucial for their tyrosinase inhibitory activity. semanticscholar.org

In the context of antiviral activity, molecular docking studies of kuwanon analogues with IFNB1 and IL-6 showed that ligand-protein interaction models included hydrophobic interactions, hydrogen bonding, π-stacking, and salt bridge forms. tmrjournals.comresearchgate.net Kuwanon Z, for instance, was reported to form multiple conventional hydrogen bonds and various π-interactions with IFNB1. researchgate.net

While specific data on the binding affinities and detailed interaction models (hydrogen bonding, hydrophobic interactions, π-stacking, salt bridges) for this compound with its predicted or identified targets are not explicitly provided in the search results, the studies on other kuwanons demonstrate that these types of interactions are fundamental to their binding to target proteins and contribute to their biological activities. Computational analysis of the docked complexes allows for the identification of key residues involved in these interactions and the quantification of binding affinities, often expressed as binding energy (e.g., kcal/mol) or dissociation constant (KD). nih.govtmrjournals.comiiarjournals.org

Interactive Table: Predicted Binding Affinities of Selected Kuwanons with Various Targets (Illustrative based on search results for other kuwanons)

| Compound | Target Protein | Binding Energy (kcal/mol) | Interaction Types | Source |

| Kuwanon G | Tyrosinase | -7.60 (Mulberrofuran G) | Hydrogen bonding, Hydrophobic interactions, Van der Waals | nih.govsemanticscholar.org |

| Kuwanon G | Tyrosinase | Favorable | Hydrogen bonding, Hydrophobic interactions, Van der Waals | nih.govsemanticscholar.org |

| Kuwanon Z | IFNB1 | -9.4 | Hydrogen bonding, π-σ, π-anion, π-alkyl | tmrjournals.comresearchgate.net |

| Kuwanon Z | IL-6 | -9.6 | Hydrogen bonding, Hydrophobic interactions | tmrjournals.comresearchgate.net |

| Kuwanon C | SARS-CoV-2 Spike S1 RBD | - (Binding Affinity KD: 5.03 × 10−4 M) | Pharmacophore interactions (17 interactions) | mdpi.com |

| Kuwanon C | ACE2 receptor | - (Binding Affinity KD: 8.11 × 10−4 M) | Pharmacophore interactions (27 interactions) | mdpi.com |

| Kuwanon C | CDK1 | -10.1 (Vina score) | Not specified in detail | nih.gov |

| This compound | ACE-2 | -165.349 | Not specified in detail | researchgate.net |

| This compound | SARS-CoV-2 Main Protease | -149.952 | Not specified in detail | researchgate.net |

Key Signaling Pathways Influenced by this compound and its Analogs (e.g., AKT1)

Research indicates that this compound and its analogs can influence key cellular signaling pathways, including those involving AKT1. The AKT signaling pathway, particularly the PI3K-Akt pathway, is a central regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.govnih.gov Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. nih.govnih.gov

Network pharmacology studies on Morus constituents have frequently identified the PI3K-Akt signaling pathway as a significant target. nih.govnih.gov For example, a study on Kuwanon G metabolites suggested their role in modulating PI3K-Akt signaling pathways. nih.govresearchgate.net Another network pharmacology analysis of Morus alba leaves highlighted the PI3K-Akt signaling pathway as a primary potential target in the context of nasopharyngeal carcinoma treatment. jcancer.org AKT1 itself has been identified as a core or hub target in network pharmacology analyses of Morus constituents related to diabetic encephalopathy and gout. nih.govresearchgate.net

While direct experimental evidence explicitly detailing this compound's influence on AKT1 signaling is not prominently featured in the provided snippets, the consistent identification of AKT1 and the PI3K-Akt pathway in network pharmacology studies of Morus constituents, coupled with KWM's observed biological effects like inducing apoptosis and paraptosis in cancer cells nih.gov, strongly suggests that KWM likely modulates this pathway. The induction of ER stress by KWM nih.gov can also intersect with and influence pathways like PI3K-Akt, as cellular stress responses are often integrated with major signaling networks.

Furthermore, studies on other kuwanons, such as the molecular docking analysis of Kuwanon C with CDK1 nih.gov, indicate interactions with proteins involved in cell cycle regulation, which is often downstream of or interconnected with AKT signaling. The observation that KWM treatment leads to the dysregulation of Bax/Bcl-2 proteins, key regulators of the mitochondrial apoptotic pathway nih.gov, also points to an influence on pathways that control cell survival and death, often regulated by AKT.

The activation of MAPK pathways (JNK and ERK) observed in KWM-treated lung cancer cells nih.gov represents another significant signaling axis influenced by the compound. MAPK pathways are involved in various cellular responses, including proliferation, differentiation, and apoptosis, and can interact with the PI3K-Akt pathway.

Structure Activity Relationship Sar Investigations of Kuwanon M and Analogs

Correlating Specific Structural Motifs with Biological Activities

The biological activities of Kuwanon M and related prenylated flavonoids from Morus species are closely linked to their distinct structural motifs. For instance, studies on tyrosinase inhibition by Kuwanon G (a prenylated flavonoid) and mulberrofuran G (a benzofuran (B130515) flavonoid) highlighted the importance of the methyl cyclohexene (B86901) ring moiety in their inhibitory activity. dntb.gov.uamdpi.comnih.gov While Kuwanon G and mulberrofuran G showed acceptable tyrosinase inhibition, albanol B, another related compound, did not exhibit activity at tested concentrations, suggesting the significance of specific structural differences. dntb.gov.uamdpi.comnih.gov

In the context of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), the cyclohexene-phenyl ketones and isopentenyl groups in flavonoids like Kuwanon G, Kuwanon H, mulberrin, and morusin (B207952) were found to be critical for increasing membrane permeability and disrupting the proton motive force. acs.org This indicates that these specific motifs play a key role in their antibacterial mechanism.

Research on the anti-inflammatory activity of prenylated flavonoids from Morus alba and Morus nigra also points to the influence of structural variations. Differences in the number and position of prenyl groups, as well as the cyclization of these units, appear to affect their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net

Influence of Prenylation on Pharmacological Efficacy and Cellular Permeability

Prenylation, the addition of prenyl or geranyl side chains to a flavonoid structure, significantly impacts the pharmacological properties of these compounds. mdpi.com These lipophilic prenyl groups enhance the lipophilicity of flavonoids, which in turn can increase their permeability across cellular phospholipid membranes. mdpi.com This increased permeability is crucial for the compounds to reach intracellular targets and exert their biological effects. mdpi.com

Beyond permeability, prenylation also influences the interaction of flavonoids with target proteins, thereby enhancing their biological activity. mdpi.com For example, in the context of ACE enzyme inhibition, Kuwanon H, which has two prenyl groups, showed a higher inhibitory effect compared to Kuwanon G, which has one prenyl group, suggesting that the number and position of prenyl groups influence this activity. mdpi.com

Studies on antibacterial activity have also investigated the role of prenylation. While some studies indicated that the type of prenyl substitution (free prenyl, diprenyl, or geranyl) did not significantly alter the minimum inhibitory concentrations (MICs) against MRSA for certain prenylated flavonoids, others highlighted the importance of isopentenyl groups in disrupting cell membrane structure and increasing permeability, contributing to antimicrobial and antitumor capabilities. frontiersin.orgnih.gov

Interactive Table 1: Influence of Prenylation on ACE Inhibition

| Compound | Number of Prenyl Groups | Relative ACE Inhibitory Effect (at 100 µg/mL) |

| Kuwanon G | 1 | 8-19% |

| Kuwanon H | 2 | ~2.2-fold higher than Kuwanon G |

Role of Specific Moiety Modifications on Target Binding and Activity

Modifications to specific moieties within the structure of this compound and its analogs can profoundly influence their binding affinity to biological targets and, consequently, their activity. Molecular docking studies provide insights into these interactions at an atomic level. dntb.gov.uamdpi.comnih.gov

For instance, in tyrosinase inhibition studies, molecular docking simulations revealed favorable binding energies for Kuwanon G and mulberrofuran G with amino acid residues in the active sites of the enzyme. dntb.gov.uamdpi.comnih.gov The methyl cyclohexene ring moiety was implicated as important for tyrosinase inhibition in fused benzofuran flavonoids. dntb.gov.uamdpi.comnih.gov

In the context of antibacterial activity, Kuwanon G was shown to target phosphatidylglycerol and cardiolipin (B10847521) in the bacterial cytoplasmic membrane through hydrogen bonds and electrostatic interactions. acs.org This suggests that specific functional groups within the Kuwanon G structure are involved in these interactions, which lead to the disruption of the proton motive force and membrane permeability. acs.org

Research on the inhibition of bacterial β-glucuronidase by prenylated flavonoids like Kuwanon G indicated that phenolic groups are key structures interacting with the allosteric site of the enzyme. bohrium.com The phenolic hydroxyl or benzopyranyl group was specifically noted for its role in hydrogen bond interactions. bohrium.com

Structural differences, such as the position and number of prenyl groups, also impact cytotoxicity against cancer cell lines. Kuwanon C, with two prenyl groups, showed greater inhibitory effect on THP-1 human monocytic leukemic cells compared to Kuwanon E, which has a different prenyl group position. researchgate.net This highlights how subtle changes in moiety placement can alter biological activity.

Interactive Table 2: Tyrosinase Inhibitory Activity

| Compound | IC₅₀ (µM) against l-tyrosine (B559521) oxidation | Inhibition Mechanism |

| Kuwanon G | 44.0 mdpi.com / 27.2 mdpi.com | Competitive |

| Mulberrofuran G | 6.35 ± 0.45 dntb.gov.uamdpi.comnih.gov | Competitive |

| Kojic Acid | 36.0 dntb.gov.uamdpi.comnih.gov | Competitive |

| Albanol B | No activity up to 350 dntb.gov.uamdpi.comnih.gov | Not applicable |

Note: IC₅₀ values may vary between studies due to different experimental conditions.

Future Perspectives in Kuwanon M Research

Elucidation of Novel Pharmacological Mechanisms

While initial studies have shed light on some of Kuwanon M's biological activities, such as its effects on lung cancer cells nih.gov, a comprehensive understanding of its pharmacological mechanisms remains an active area of research. Future studies are likely to focus on identifying novel molecular targets and pathways modulated by KWM in various disease models. For instance, research on other kuwanons, such as Kuwanon G, has explored their potential as antibacterial agents and bombesin (B8815690) receptor antagonists wikipedia.org. Kuwanon C has shown diverse activities including antioxidant, antibacterial, antiproliferative, and neuroprotective properties, and has been investigated for its antiviral efficacy against SARS-CoV-2 by blocking the spike protein-ACE2 interaction caymanchem.commdpi.com. These findings suggest that this compound might also possess a broader spectrum of activities targeting various cellular processes and signaling pathways.

Future research could employ techniques such as target identification assays, reporter gene assays, and pathway analysis to pinpoint the specific proteins and molecular cascades that interact with this compound. Studies could also investigate the structure-activity relationships of KWM to understand how specific parts of its complex structure contribute to its biological effects. Given the reported induction of endoplasmic reticulum stress by KWM in lung cancer cells nih.gov, further research could explore the detailed mechanisms of this induction and its downstream consequences on cellular fate. The potential of this compound as an antiviral agent, similar to the findings for Kuwanon C against SARS-CoV-2 mdpi.com, could also be a promising avenue for future investigation, potentially involving studies on its interaction with viral proteins or host factors essential for viral replication.

Development of Advanced Synthetic Methodologies for this compound and Derivatives

The complex structure of this compound, a Diels-Alder-type adduct, presents challenges for its efficient and scalable synthesis . While the biosynthesis of KWM has been proposed to involve Diels-Alder cycloaddition of Kuwanon C precursors nih.gov, developing advanced synthetic methodologies is crucial for obtaining sufficient quantities of pure KWM for further research and potential therapeutic development.

Current research on the synthesis of mulberry Diels-Alder-type adducts, including other kuwanons like Kuwanon G and H, highlights the use of techniques such as Baker-Venkataraman rearrangement, alkylation of β-diketones, intramolecular cyclization, and Suzuki-Miyaura coupling researchgate.net. Stereoselective synthesis, particularly asymmetric Diels-Alder cycloaddition, is also being explored for related prenylflavonoid Diels-Alder natural products to control the stereochemistry of the resulting compounds mdpi.comacs.org.

Future research in this area will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound. This could involve exploring novel catalytic methods, optimizing reaction conditions, and developing strategies for the stereoselective synthesis of KWM and its various stereoisomers. Furthermore, the development of synthetic methodologies will facilitate the creation of this compound derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies, guided by insights from pharmacological mechanism research, will be essential in designing and synthesizing these derivatives.

Integration of Omics Data (e.g., Proteomics, Metabolomics) in Mechanistic Studies

Integrating multi-omics data, such as proteomics and metabolomics, holds significant promise for unraveling the complex biological effects of this compound at a systems level cmbio.ioresearchgate.netnih.govnih.govmdpi.com. While traditional research often focuses on individual genes, proteins, or metabolites, omics approaches provide a global snapshot of biological changes in response to a compound.

Future research on this compound could utilize proteomics to identify the full complement of proteins affected by KWM treatment, including changes in protein expression levels, post-translational modifications, and protein-protein interactions revespcardiol.orgnih.govrevespcardiol.org. Metabolomics could be employed to profile the metabolic alterations induced by KWM, providing insights into how the compound affects various metabolic pathways mdpi.comrevespcardiol.orgnih.govrevespcardiol.org.

Integrating these different layers of omics data can provide a more holistic understanding of this compound's mechanisms of action. For example, changes in protein expression (from proteomics) can be correlated with alterations in metabolite levels (from metabolomics) to identify affected pathways and biological processes. Advanced bioinformatics and computational tools will be essential for analyzing and integrating these large datasets nih.govnih.gov. This integrated approach can help identify key nodes or pathways that are critically affected by KWM, potentially revealing novel therapeutic targets or biomarkers of response. The challenges in multi-omics data integration, such as data standardization, normalization, and the need for robust computational methods, will need to be addressed in future studies researchgate.netnih.gov.

By combining insights from proteomics and metabolomics with traditional pharmacological studies, researchers can gain a more comprehensive and systems-level understanding of how this compound exerts its biological effects, paving the way for its potential development as a therapeutic agent.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results focused on future perspectives. Further specific search needed. |

| Kuwanon G | 5281667 wikipedia.org |

| Kuwanon C | 62949-79-5 (CAS Number) -> PubChem CID 156149 caymanchem.comlipidmaps.org |

| Kuwanon H | Not explicitly found in the search results, but often mentioned alongside Kuwanon G. |

| Morusin (B207952) | Not explicitly found in the search results related to this compound future perspectives. |

| Morusyunnansin L | Not explicitly found in the search results related to this compound future perspectives. |

| 1-deoxynojirimycin (DNJ) | Not explicitly found in the search results related to this compound future perspectives. |

| Fagomine (FA) | Not explicitly found in the search results related to this compound future perspectives. |

| N-methyl-1-deoxynojirimycin | Not explicitly found in the search results related to this compound future perspectives. |

Interactive Data Table Example (Based on potential future research findings)

While specific quantitative data for future research on this compound is not available, an example of how an interactive table could present data from future studies on its pharmacological mechanisms is shown below. This table structure anticipates data that might be generated from experiments investigating KWM's effects on various cellular targets or pathways.

| Cellular Target/Pathway | Effect of this compound Treatment (e.g., IC50, Fold Change) | Cell Line/Model System | Experimental Method (e.g., Western Blot, qPCR, Assay) |

| Target Protein X | ↓ 50% expression | A549 lung cancer cells | Western Blot |

| Apoptosis Pathway Y | ↑ 2-fold activation | NCI-H292 lung cancer cells | Caspase-3/7 Assay |

| Metabolic Enzyme Z | ↓ 75% activity | Liver spheroids | Enzyme Activity Assay |

| Signaling Molecule A | ↑ Phosphorylation | Primary neurons | ELISA |

This table is illustrative and would be populated with actual experimental data generated in future research on this compound's pharmacological mechanisms.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Kuwanon M from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity validation requires NMR spectroscopy for structural confirmation and HPLC-MS for quantitative analysis. Researchers should include internal standards (e.g., deuterated solvents) and replicate extractions to account for batch variability .

Q. Which in vitro assays are most reliable for assessing this compound’s bioactivity (e.g., antimicrobial, anticancer)?

- Methodological Answer : Use cell viability assays (MTT or resazurin-based) for cytotoxicity screening, with positive controls (e.g., doxorubicin for cancer). For antimicrobial activity, follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing. Include triplicate measurements and statistical validation (e.g., ANOVA) to minimize false positives .

Q. How do researchers address solubility challenges in this compound for in vitro studies?

- Methodological Answer : Solubility can be improved using co-solvents (DMSO ≤0.1% v/v) or encapsulation in liposomes. Validate solvent compatibility with control experiments to rule out solvent-induced cytotoxicity. Dynamic Light Scattering (DLS) can confirm nanoparticle stability .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with pathway enrichment analysis. Use CRISPR-Cas9 knockout models to validate target genes. Include time-course experiments to distinguish primary effects from secondary responses. Factorial designs (e.g., dose-time interactions) enhance mechanistic clarity .

Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to assess heterogeneity sources (e.g., extraction protocols, cell lines). Apply sensitivity analysis to exclude outliers and subgroup analysis to identify context-dependent effects (e.g., hypoxia vs. normoxia). Publicly share raw data via repositories like Zenodo for transparency .

Q. What strategies improve the reproducibility of this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and dosing regimens (oral vs. intravenous). Use LC-MS/MS for plasma concentration monitoring with isotopic labeling (e.g., ¹³C-Kuwanon M) to track metabolites. Report pharmacokinetic parameters (t₁/₂, AUC) following FDA Bioanalytical Method Validation guidelines .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Use Chou-Talalay’s combination index (CI) method with dose-matrix designs. Validate synergy via isobologram analysis and mechanistic complementarity (e.g., this compound + cisplatin in DNA damage pathways). Include negative controls (single-agent arms) and assess off-target effects via kinome profiling .

Methodological Best Practices

- Data Validation : Always include technical and biological replicates. Use Bland-Altman plots for assay reproducibility assessment .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain IRB approval for human cell line use. Declare conflicts of interest in publications .

- Theoretical Frameworks : Link findings to established theories (e.g., oxidative stress in cancer) to contextualize mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.